molecular formula C18H14ClF3N6OS B10897773 5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10897773
M. Wt: 454.9 g/mol
InChI Key: WYALWIHSPZOASB-UHFFFAOYSA-N
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Description

5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule .

Scientific Research Applications

5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-chlorothiophen-2-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects .

Properties

Molecular Formula

C18H14ClF3N6OS

Molecular Weight

454.9 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H14ClF3N6OS/c1-26(9-10-5-6-23-27(10)2)17(29)12-8-16-24-11(13-3-4-15(19)30-13)7-14(18(20,21)22)28(16)25-12/h3-8H,9H2,1-2H3

InChI Key

WYALWIHSPZOASB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F

Origin of Product

United States

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